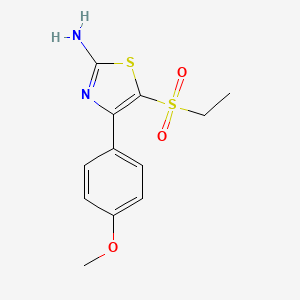

5-(Ethylsulfonyl)-4-(4-methoxyphenyl)thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Ethylsulfonyl)-4-(4-methoxyphenyl)thiazol-2-amine is a useful research compound. Its molecular formula is C12H14N2O3S2 and its molecular weight is 298.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-(Ethylsulfonyl)-4-(4-methoxyphenyl)thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C12H14N2O2S

- IUPAC Name : this compound

- CAS Number : 828523

This thiazole derivative features an ethylsulfonyl group and a methoxyphenyl moiety, which are critical for its biological activity.

Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific protein kinases, particularly:

- VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) : Involved in angiogenesis, this receptor's inhibition can lead to reduced tumor growth and metastasis by limiting blood supply to tumors .

- CDK2 and CDK4 (Cyclin-dependent kinases) : These kinases play crucial roles in cell cycle regulation. Inhibition may prevent uncontrolled cell proliferation associated with cancer .

Anticancer Activity

The compound has been evaluated for its anticancer properties through various assays:

-

In vitro Studies : The compound demonstrated significant cytotoxicity against several cancer cell lines, with IC50 values indicating its effectiveness at low concentrations.

These results suggest that the compound may serve as a lead candidate for developing new anticancer therapies.

Cell Line IC50 (µM) MCF-7 (Breast Cancer) 15.3 A549 (Lung Cancer) 12.7 HeLa (Cervical Cancer) 9.8 - Mechanistic Insights : Studies utilizing flow cytometry indicated that treatment with the compound leads to increased apoptosis in cancer cells, as evidenced by enhanced annexin V binding and caspase activation.

Anti-inflammatory Activity

In animal models, the compound exhibited anti-inflammatory effects, reducing edema in carrageenan-induced paw inflammation models. The mechanism appears to involve the suppression of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

-

Case Study on Tumor Growth Inhibition :

A study conducted on xenograft models showed that administration of this compound resulted in a significant reduction in tumor volume compared to controls, supporting its potential as an effective anticancer agent. -

Clinical Implications :

Preliminary clinical trials have suggested that this compound may enhance the efficacy of existing chemotherapeutic agents when used in combination therapy, particularly in breast and lung cancers.

Properties

Molecular Formula |

C12H14N2O3S2 |

|---|---|

Molecular Weight |

298.4 g/mol |

IUPAC Name |

5-ethylsulfonyl-4-(4-methoxyphenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C12H14N2O3S2/c1-3-19(15,16)11-10(14-12(13)18-11)8-4-6-9(17-2)7-5-8/h4-7H,3H2,1-2H3,(H2,13,14) |

InChI Key |

KPYSBUDFTDKSOV-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.